Fmoc-Lys-Oall

Descripción general

Descripción

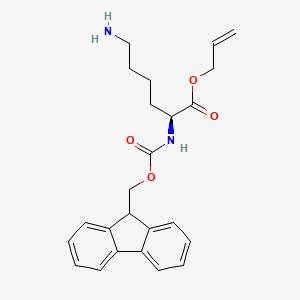

Fmoc-Lys-Oall is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-Lys-Oall suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys-Oall including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Supramolecular Gels in Biomedicine

Fmoc-Lys-Oall, as a component of fluorenylmethoxycarbonyl (FMOC) – functionalized amino acids, contributes to the creation of supramolecular hydrogels. These gels exhibit biocompatible and biodegradable properties, making them highly useful in the biomedical field. Specifically, Fmoc-Lys(FMOC)-OH's incorporation into these gels has been studied for its antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).Biomedical Applications Hydrogel Formations

Fmoc-Lys-Oall plays a significant role in self-assembled peptide hydrogels, which are used in various biomedical applications. Its incorporation in dipeptide-based hypergelators has been reported to substantially lower the critical gelation concentration, enhancing the gel's mechanical properties and making it conducive for 2D/3D cell growth and DNA binding. This underscores its utility in biomedical product development (Chakraborty et al., 2020).Synthesis and Structural Analysis in Polypeptide Research

Research on Fmoc-L-Lys(Boc)-Gly-OH synthesis highlights Fmoc-Lys-Oall's relevance in the study of polypeptides and their physiological effects. This work aims to simplify and improve polypeptide synthesis methods, indicating Fmoc-Lys-Oall's importance in developing treatments for various diseases (Zhao Yi-nan & Melanie Key, 2013).Peptide Synthesis and Modification Techniques

Fmoc-Lys-Oall is utilized in the synthesis of peptides, particularly in processes involving fluorochrome labeling and specific amino acid derivatization. This technique is important for creating fluorescently-tagged peptides with potential applications in biological studies and diagnostics (Chersi et al., 1997).Gene Delivery Applications in Tissue Engineering

In tissue engineering, Fmoc-Lys-Oall derivatives are explored for their potential in localized viral vector gene delivery. This application is crucial in therapeutic protein administration for regeneration outcomes in various diseases, highlighting Fmoc-Lys-Oall's versatility in biomedical research (Rodríguez et al., 2016).Lipidomics and Analytical Methodologies

Fmoc-Lys-Oall is instrumental in developing novel methodologies for analyzing lipids, such as in the selective derivatization of ethanolamine glycerophospholipid species for enhanced analytic sensitivity and identification in lipidomics research (Han et al., 2005).

Propiedades

IUPAC Name |

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOBMIHCYCHQB-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys-Oall | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

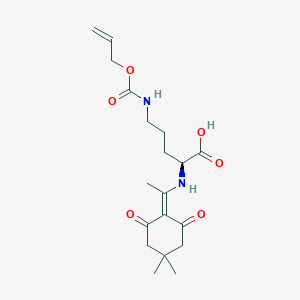

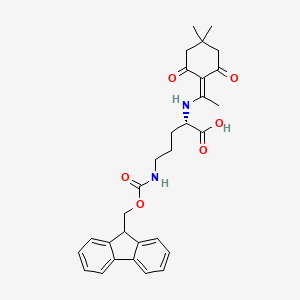

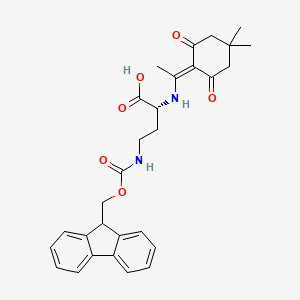

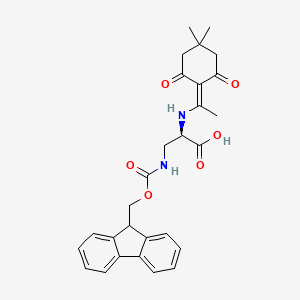

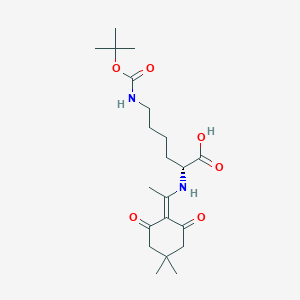

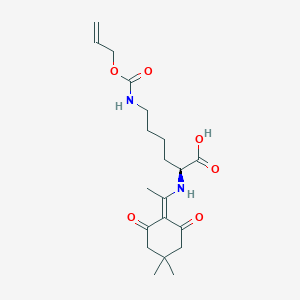

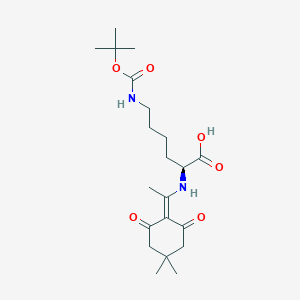

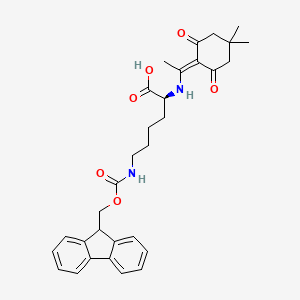

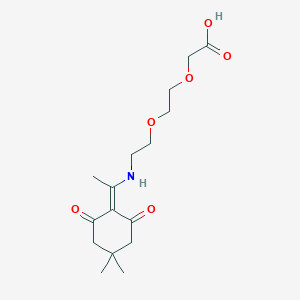

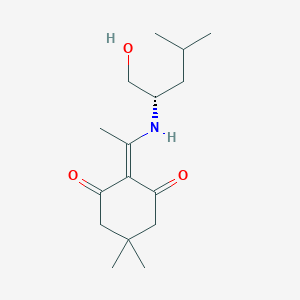

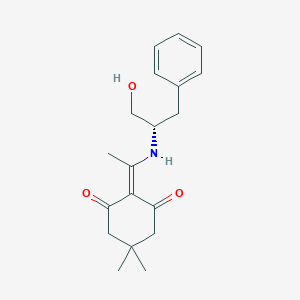

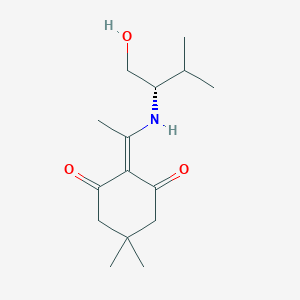

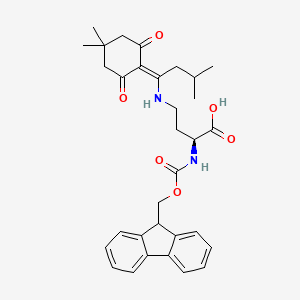

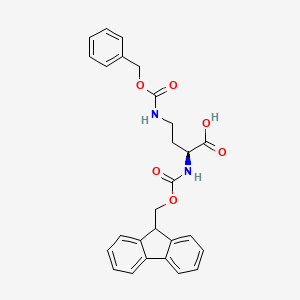

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.